molecular formula C15H14N4O2 B5139070 N-[2-(furan-2-yl)ethyl]-4-(1,2,4-triazol-4-yl)benzamide

N-[2-(furan-2-yl)ethyl]-4-(1,2,4-triazol-4-yl)benzamide

Cat. No.: B5139070
M. Wt: 282.30 g/mol
InChI Key: ABWMLDSPNKSTBQ-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)ethyl]-4-(1,2,4-triazol-4-yl)benzamide is a complex organic compound that features a furan ring, a triazole ring, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)ethyl]-4-(1,2,4-triazol-4-yl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the furan-2-yl ethylamine: This can be achieved by reacting furan with ethylamine under controlled conditions.

    Synthesis of 4-(1,2,4-triazol-4-yl)benzoic acid: This involves the reaction of 1,2,4-triazole with benzoic acid derivatives.

    Coupling Reaction: The final step involves coupling the furan-2-yl ethylamine with 4-(1,2,4-triazol-4-yl)benzoic acid using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)ethyl]-4-(1,2,4-triazol-4-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The benzamide group can be reduced to form the corresponding amine.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic reagents like sodium azide (NaN3) or alkyl halides can be used under appropriate conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

N-[2-(furan-2-yl)ethyl]-4-(1,2,4-triazol-4-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antifungal, antibacterial, and anticancer agent.

    Pharmaceuticals: It can be used as a building block for the synthesis of various pharmaceutical compounds.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)ethyl]-4-(1,2,4-triazol-4-yl)benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may target enzymes or receptors involved in cellular processes.

    Pathways: The compound can modulate signaling pathways, leading to its biological effects such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(furan-2-yl)ethyl]acetamide: Similar structure but lacks the triazole ring.

    4-(1,2,4-triazol-4-yl)benzoic acid: Contains the triazole and benzamide groups but lacks the furan-2-yl ethylamine moiety.

Uniqueness

N-[2-(furan-2-yl)ethyl]-4-(1,2,4-triazol-4-yl)benzamide is unique due to the combination of the furan, triazole, and benzamide groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[2-(furan-2-yl)ethyl]-4-(1,2,4-triazol-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2/c20-15(16-8-7-14-2-1-9-21-14)12-3-5-13(6-4-12)19-10-17-18-11-19/h1-6,9-11H,7-8H2,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABWMLDSPNKSTBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CCNC(=O)C2=CC=C(C=C2)N3C=NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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